molecular formula C58H70N8O10 B3286455 N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide CAS No. 827331-42-0

N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide

Cat. No. B3286455
CAS RN: 827331-42-0
M. Wt: 1039.2 g/mol
InChI Key: JWPKZNZKFVFTTF-UHFFFAOYSA-N
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Description

N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide is a useful research compound. Its molecular formula is C58H70N8O10 and its molecular weight is 1039.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Complex Compound Formation : The synthesis of complex dihydropyridine derivatives involves recyclization and condensation reactions, leading to the formation of various fused and bicyclic structures. Such processes are crucial for the development of new chemical entities with potential applications in material science, catalysis, and pharmaceuticals (Britsun et al., 2009).

  • Characterization Techniques : The detailed characterization of dihydropyridine derivatives through IR, NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis is fundamental for understanding their chemical properties and potential applications. This step is vital for the further development of these compounds in various scientific fields (Hunter & Vaughan, 2006).

Reactivity Studies

  • Chemical Reactivity : The reactivity of dihydropyridine derivatives towards different reagents and conditions reveals their potential as intermediates in the synthesis of more complex molecules. These studies can lead to the development of new synthetic methodologies or the improvement of existing ones, facilitating the production of compounds with desired properties for various applications (Dangi et al., 2010).

properties

IUPAC Name

4-(3-aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H70N8O10/c1-39-30-48(67)55(74-36-42-16-10-7-11-17-42)45(64(39)4)33-60-51(70)22-26-58(63-54(73)25-29-59,27-23-52(71)61-34-46-56(49(68)31-40(2)65(46)5)75-37-43-18-12-8-13-19-43)28-24-53(72)62-35-47-57(50(69)32-41(3)66(47)6)76-38-44-20-14-9-15-21-44/h7-21,30-32H,22-29,33-38,59H2,1-6H3,(H,60,70)(H,61,71)(H,62,72)(H,63,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPKZNZKFVFTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCN)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H70N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1039.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thp-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide
Reactant of Route 2
Reactant of Route 2
N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide
Reactant of Route 3
N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide
Reactant of Route 4
N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide
Reactant of Route 5
N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide
Reactant of Route 6
N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide

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